molecular formula C6H4BrClN2O2 B2999068 5-Bromo-4-chloro-2-methyl-3-nitro-pyridine CAS No. 1805185-07-2

5-Bromo-4-chloro-2-methyl-3-nitro-pyridine

Cat. No.: B2999068
CAS No.: 1805185-07-2
M. Wt: 251.46
InChI Key: POVUIXREVCHABT-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-2-methyl-3-nitro-pyridine is an organic compound with the molecular formula C6H4BrClN2O2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its use in various chemical syntheses and research applications due to its unique structural properties.

Biochemical Analysis

Biochemical Properties

They can interact with enzymes, proteins, and other biomolecules, often through the formation of charge-transfer or π-π complexes .

Molecular Mechanism

It is known to be used as a reactant in the synthesis of MLN0905, a potent and orally bioavailable inhibitor of Polo-like kinase 1 (PLK1) . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

The synthesis of 5-Bromo-4-chloro-2-methyl-3-nitro-pyridine typically involves the bromination and chlorination of 2-methyl-3-nitropyridine. One common method includes the following steps:

    Starting Material: 2-methyl-3-nitropyridine.

The reaction conditions often involve the use of bromine and chlorine reagents under controlled temperatures to ensure selective substitution at the desired positions .

Chemical Reactions Analysis

5-Bromo-4-chloro-2-methyl-3-nitro-pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine or chlorine atoms can be substituted by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Bromo-4-chloro-2-methyl-3-nitro-pyridine is used in various scientific research applications:

Comparison with Similar Compounds

5-Bromo-4-chloro-2-methyl-3-nitro-pyridine can be compared with similar compounds such as:

    5-Bromo-2-chloro-4-methyl-3-nitro-pyridine: Similar in structure but with different substitution patterns.

    5-Bromo-2-methyl-3-nitropyridine: Lacks the chlorine atom, leading to different reactivity and applications.

    2-Chloro-4-methyl-3-nitropyridine: Lacks the bromine atom, affecting its chemical properties and uses.

Properties

IUPAC Name

5-bromo-4-chloro-2-methyl-3-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClN2O2/c1-3-6(10(11)12)5(8)4(7)2-9-3/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVUIXREVCHABT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1[N+](=O)[O-])Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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